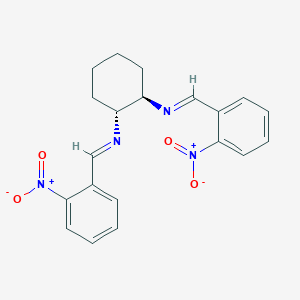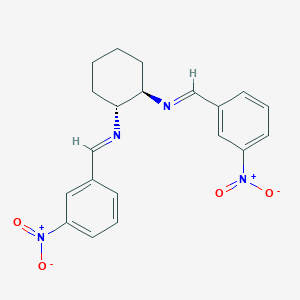
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. This compound has been widely used in scientific research due to its unique properties and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It can also inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide can have various biochemical and physiological effects. It can inhibit the activity of enzymes such as carbonic anhydrase, which are involved in the regulation of pH in the body. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its potent anti-cancer properties. It can inhibit the growth of cancer cells and can be used to study the mechanisms involved in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells and can cause side effects such as liver damage.
Future Directions
There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms involved in the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Finally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Conclusion:
In conclusion, 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a unique chemical compound that has potential applications in the field of medicine. Its potent anti-cancer properties and ability to inhibit the activity of enzymes involved in inflammation and autoimmune diseases make it an attractive compound for scientific research. However, its potential toxicity and limitations in lab experiments must also be considered. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with ethoxyethanol in the presence of a base such as triethylamine. This reaction results in the formation of 4-ethoxybenzenesulfonyl chloride. The second step involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as sodium hydride. This reaction results in the formation of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide.
Scientific Research Applications
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of this compound is in the study of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the study of inflammation and autoimmune diseases.
properties
Product Name |
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H17NO3S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-ethoxy-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-3-18-14-7-6-13(9-11(14)2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
InChI Key |
YLNSAEFQOBRNBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one](/img/structure/B288048.png)
![2-[3-(4-Ethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288051.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288054.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-chlorocyclohexa-2,4-dien-1-one](/img/structure/B288055.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![N-(2-bromobenzylidene)-N-{2-[(2-bromobenzylidene)amino]-1,2-diphenylethyl}amine](/img/structure/B288057.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288059.png)
![3-[2-(2,6-dichlorophenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288061.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288062.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)
![(6Z)-6-[1-[[(1R,2R)-2-[[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]cyclohexyl]amino]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288066.png)


![4-[2-(1-{4-Nitrophenyl}-8-oxo-1,8-dihydrocyclohepta[c]pyrazol-3-yl)vinyl]benzonitrile](/img/structure/B288069.png)